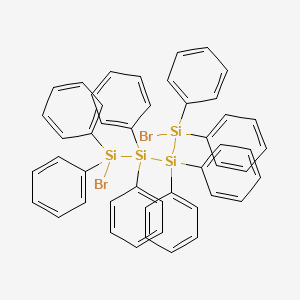![molecular formula C14H11ClN2O3 B11960189 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2-cloro-5-nitrofenil)metilideno]-4-metoxianilina es un compuesto de base de Schiff, que es un tipo de compuesto que normalmente se forma por la condensación de una amina con un aldehído o cetona. Las bases de Schiff son conocidas por su amplia gama de aplicaciones en diversos campos, incluyendo química, biología y medicina. Este compuesto en particular se caracteriza por la presencia de un grupo cloro y nitro en el anillo fenilo, así como un grupo metoxi en la porción de anilina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(E)-(2-cloro-5-nitrofenil)metilideno]-4-metoxianilina normalmente implica la reacción de condensación entre 2-cloro-5-nitrobenzaldehído y 4-metoxianilina. La reacción se suele llevar a cabo en un disolvente como etanol o metanol, en condiciones de reflujo. La mezcla de reacción se calienta para promover la formación de la base de Schiff, y el producto se aísla entonces por filtración y recristalización .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(E)-(2-cloro-5-nitrofenil)metilideno]-4-metoxianilina puede sufrir varios tipos de reacciones químicas, incluyendo:
Reducción: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o utilizando agentes reductores químicos como el cloruro de estaño(II).
Sustitución: El grupo cloro puede participar en reacciones de sustitución aromática nucleófila, donde puede ser reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Reducción: Gas hidrógeno, paladio sobre carbono, cloruro de estaño(II).
Sustitución: Aminas, tioles, hidróxido de sodio.
Oxidación: Permanganato de potasio, trióxido de cromo.
Principales productos formados
Reducción: Formación de N-[(E)-(2-cloro-5-aminofenil)metilideno]-4-metoxianilina.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: Formación de N-[(E)-(2-cloro-5-nitrofenil)metilideno]-4-hidroxianilina.
Aplicaciones Científicas De Investigación
Medicina: Posible uso en el diseño y desarrollo de fármacos debido a su capacidad para interactuar con objetivos biológicos.
Industria: Se utiliza en la síntesis de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de N-[(E)-(2-cloro-5-nitrofenil)metilideno]-4-metoxianilina implica su interacción con varios objetivos moleculares. El compuesto puede formar complejos de coordinación con iones metálicos, que luego pueden interactuar con moléculas biológicas como proteínas y ácidos nucleicos. Estas interacciones pueden conducir a la inhibición de la actividad enzimática o la interrupción de los procesos celulares, contribuyendo a sus efectos antimicrobianos y antifúngicos .
Comparación Con Compuestos Similares
Compuestos similares
- N-[(E)-(2,5-dimetoxi-fenil)metilideno]bifenil-4-carbohidrazida
- N-[(E)-(4-fluorofenil)metilideno]bifenil-4-carbohidrazida
Singularidad
N-[(E)-(2-cloro-5-nitrofenil)metilideno]-4-metoxianilina es única debido a la presencia de ambos grupos cloro y nitro en el anillo fenilo, lo que puede influir significativamente en su reactividad química y actividad biológica. La combinación de estos grupos funcionales con el grupo metoxi en la porción de anilina proporciona un conjunto distinto de propiedades que se pueden explotar en diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H11ClN2O3 |
|---|---|
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
1-(2-chloro-5-nitrophenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11ClN2O3/c1-20-13-5-2-11(3-6-13)16-9-10-8-12(17(18)19)4-7-14(10)15/h2-9H,1H3 |
Clave InChI |
FGYUIVYDRBJTNP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



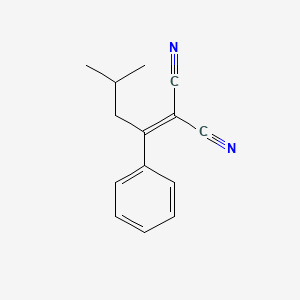
![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)
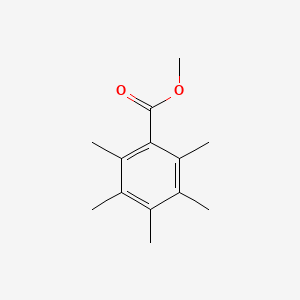

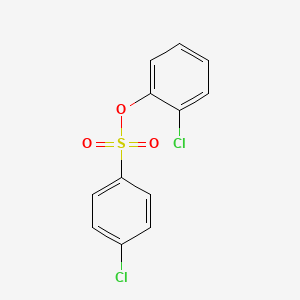
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
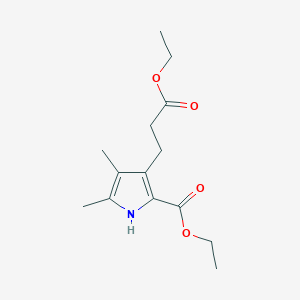
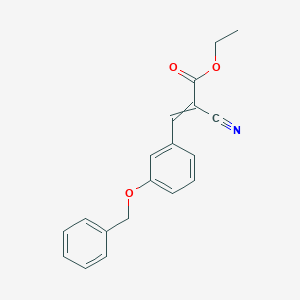
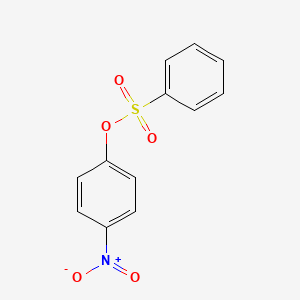
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)
